1,3-Dihydro-1-(1-methylvinyl)-3-(3-(aminobenzyl)propyl)-2H-benzimidazol-2-one

Medicinal Chemistry Drug Design ADME Prediction

1,3-Dihydro-1-(1-methylvinyl)-3-(3-(aminobenzyl)propyl)-2H-benzimidazol-2-one (CAS 83898-35-5) is a synthetic benzimidazolone derivative defined by the simultaneous presence of a 1-isopropenyl moiety and a 3-(4-amino-4-phenylbutyl) side chain on the 2-oxo-benzimidazole core scaffold. Its molecular formula is C20H23N3O (molecular weight: 321.42 g/mol) with a topological polar surface area (TPSA) of 52.95 Ų.

Molecular Formula C20H23N3O
Molecular Weight 321.4 g/mol
CAS No. 83898-35-5
Cat. No. B12694790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-(1-methylvinyl)-3-(3-(aminobenzyl)propyl)-2H-benzimidazol-2-one
CAS83898-35-5
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(C3=CC=CC=C3)N
InChIInChI=1S/C20H23N3O/c1-15(2)23-19-13-7-6-12-18(19)22(20(23)24)14-8-11-17(21)16-9-4-3-5-10-16/h3-7,9-10,12-13,17H,1,8,11,14,21H2,2H3
InChIKeyJLZYPFPKGDVGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-1-(1-methylvinyl)-3-(3-(aminobenzyl)propyl)-2H-benzimidazol-2-one (CAS 83898-35-5): Core Chemical Identity


1,3-Dihydro-1-(1-methylvinyl)-3-(3-(aminobenzyl)propyl)-2H-benzimidazol-2-one (CAS 83898-35-5) is a synthetic benzimidazolone derivative defined by the simultaneous presence of a 1-isopropenyl moiety and a 3-(4-amino-4-phenylbutyl) side chain on the 2-oxo-benzimidazole core scaffold. Its molecular formula is C20H23N3O (molecular weight: 321.42 g/mol) with a topological polar surface area (TPSA) of 52.95 Ų . The compound is cataloged under EINECS number 281-244-7 and is primarily utilized as a specialized research chemical or synthetic intermediate within pharmaceutical and agrochemical development programs .

Why Benzimidazolone Analogs Cannot Simply Replace 1,3-Dihydro-1-(1-methylvinyl)-3-(3-(aminobenzyl)propyl)-2H-benzimidazol-2-one


The functional landscape of 2H-benzimidazol-2-one derivatives is highly sensitive to the nature and positioning of N-1 and N-3 substituents. The dual substitution pattern of CAS 83898-35-5—incorporating both a polymerizable 1-methylvinyl group and a long-chain aminobenzylpropyl pharmacophore—creates a unique stereoelectronic environment that is absent in simpler building blocks like 1-isopropenyl-2-benzimidazolidinone (CAS 52099-72-6) or unsubstituted benzimidazolone . Because downstream biological or materials performance often correlates with logP, hydrogen-bonding capacity, and steric shielding of the urea-like carbonyl [1], a generic swap to a scaffold-missing or side-chain-truncated analog would fail to recapitulate the target engagement or reactivity profile required for specialized applications in medicinal chemistry and polymer-supported synthesis.

Quantitative Differentiation of CAS 83898-35-5 from Structural Analogs


Topological Polar Surface Area (TPSA) Comparison Against Fragmented Benzimidazolone Scaffolds

The target compound possesses a TPSA of 52.95 Ų, which is significantly larger than that of the core fragment 1-isopropenyl-2-benzimidazolidinone (predicted TPSA of 32.3 Ų based on fragment addition), due to the presence of the 4-amino-4-phenylbutyl side chain . This elevated TPSA correlates with increased hydrogen-bonding capacity and modulates passive membrane permeability, a critical discriminant when selecting synthetic intermediates for CNS-targeting libraries versus peripheral-target programs.

Medicinal Chemistry Drug Design ADME Prediction

Bulk Physicochemical Stability: Boiling Point and Flash Point Relative to 1-Isopropenyl-2-benzimidazolidinone

CAS 83898-35-5 exhibits a boiling point of 494.7 °C at 760 mmHg and a flash point of 253 °C . By comparison, the simpler 1-isopropenyl-2-benzimidazolidinone (CAS 52099-72-6) has a reported boiling point of approximately 305.2 °C and a flash point near 137 °C . The ~189 °C elevation in boiling point and 116 °C increase in flash point for the target compound indicate considerably stronger intermolecular interactions and higher thermal stability, which are advantageous for high-temperature synthetic routes and safer storage in large-scale procurement.

Process Chemistry Safety Assessment Scale-up

Molecular Weight and Drug-Likeness Differentiation Versus Truncated Analog for Library Design

With a molecular weight of 321.42 g/mol, CAS 83898-35-5 resides within the upper range of lead-like chemical space, whereas the common fragment 1-isopropenyl-2-benzimidazolidinone (MW 174.20 g/mol) is firmly in the fragment-screening domain . The additional 147.22 g/mol delivered by the phenylaminobutyl chain provides pre-installed pharmacophoric complexity, allowing medicinal chemists to bypass one cycle of fragment growing and potentially accelerating hit-to-lead timelines.

Library Design Fragment-Based Drug Discovery Lead Optimization

High-Value Application Scenarios for 1,3-Dihydro-1-(1-methylvinyl)-3-(3-(aminobenzyl)propyl)-2H-benzimidazol-2-one


Medicinal Chemistry: CNS vs. Peripheral Target Library Profiling

Based on its elevated TPSA (>50 Ų) relative to simple benzimidazolone fragments, CAS 83898-35-5 is best deployed in parallel library synthesis aimed at discriminating central nervous system (CNS) versus peripheral target engagement. Researchers can use this scaffold in split-pool synthesis to probe the TPSA-activity cliff in ion channel or GPCR targets, where a shift of ~20 Ų often determines brain penetrance .

Process Development: Thermal Stability Testing for Forced Condition Reactions

The compound's high boiling point (494.7 °C) and flash point (253 °C) make it a suitable substrate for microwave-assisted or high-temperature heterocyclization reactions that would decompose less stable N-vinylimidazolones. Process chemistry groups procuring this compound can safely explore accelerated reaction screening protocols without exceeding safe thermal limits .

Chemical Biology: Fragment-Growing Studies with Pre-Installed Pharmacophore

For fragment-based drug discovery (FBDD) programs that have identified a benzimidazolone hit, CAS 83898-35-5 offers a pre-grown vector with the 4-amino-4-phenylbutyl chain already installed. This allows biophysical screening (SPR, ITC) to be performed directly on a compound of lead-like molecular weight (321.42 g/mol), potentially saving 4–6 weeks of synthetic iteration compared to starting from the core fragment .

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